An In-depth Technical Guide to the Chemical Synthesis of Hydroxy Darunavir Metabolite
An In-depth Technical Guide to the Chemical Synthesis of Hydroxy Darunavir Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed chemical synthesis for a key hydroxylated metabolite of Darunavir, a potent HIV protease inhibitor. Darunavir is primarily metabolized in humans via oxidation, mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.[] Understanding the synthesis and properties of these metabolites is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for the development of second-generation analogs with improved metabolic stability. This document outlines a plausible synthetic route to an aniline-hydroxylated Darunavir metabolite, leveraging established synthetic methodologies for Darunavir itself. Detailed experimental protocols, tabulated quantitative data, and process diagrams are provided to facilitate further research and development in this area.
Introduction to Darunavir Metabolism
Darunavir is a second-generation HIV protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant HIV-1 strains. Its robust clinical profile is, in part, attributed to its metabolic stability. However, like most xenobiotics, Darunavir undergoes metabolic transformation in the body, primarily in the liver. The major metabolic pathways for Darunavir involve oxidation by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.
The main oxidative metabolic routes are:
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Aniline Aromatic Hydroxylation: Introduction of a hydroxyl group onto the p-aminophenyl sulfonamide moiety.
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Isobutyl Aliphatic Hydroxylation: Hydroxylation of the isobutyl group attached to the sulfonamide nitrogen.
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Carbamate Hydrolysis: Cleavage of the carbamate linkage.[]
This guide focuses on a proposed synthesis of the aniline-hydroxylated metabolite, a significant product of Darunavir's in vivo transformation. The ability to chemically synthesize this metabolite is essential for its use as an analytical standard in metabolic studies, for the evaluation of its biological activity and potential toxicity, and as a starting point for further medicinal chemistry efforts.
Proposed Synthetic Route for Aniline-Hydroxylated Darunavir
Currently, there is a lack of published literature detailing a direct, multi-step chemical synthesis of Hydroxy Darunavir metabolites. Therefore, a plausible synthetic route has been devised based on well-established synthetic strategies for Darunavir and its analogs.[2][3][4] The proposed approach involves the synthesis of a protected p-hydroxylated aniline precursor, which is then incorporated into the Darunavir scaffold.
The overall synthetic strategy can be visualized as a convergent synthesis, where two key fragments are prepared separately and then coupled in the final steps.
Diagram 1: Proposed Overall Synthetic Workflow
Caption: A high-level overview of the proposed convergent synthesis of Hydroxy Darunavir.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of Darunavir and related molecules. Researchers should exercise standard laboratory safety precautions.
Synthesis of the Protected Hydroxylated Sulfonamide (Fragment A)
Step 1: Protection of p-Aminophenol
A suitable protecting group for the phenolic hydroxyl is crucial. A benzyl ether is a common choice due to its stability and ease of removal via hydrogenolysis.
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Reaction: To a solution of p-aminophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and heat the reaction to 60-70 °C for 4-6 hours.
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Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the protected p-aminophenol.
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Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Sulfonylation of the Protected p-Aminophenol
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Reaction: The protected p-aminophenol (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or pyridine. The solution is cooled to 0 °C. A solution of p-nitrobenzenesulfonyl chloride (1.1 eq) in the same solvent is added dropwise. The reaction is allowed to stir at 0 °C for 1 hour and then at room temperature overnight.
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Work-up: The reaction mixture is diluted with DCM and washed successively with 1N HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
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Purification: The resulting protected hydroxylated sulfonamide can be purified by recrystallization or column chromatography.
Synthesis of the Amino Alcohol Intermediate (Fragment B)
This fragment is a common intermediate in the synthesis of Darunavir.
Step 1: Epoxide Ring-Opening
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Reaction: A mixture of (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane (1.0 eq) and isobutylamine (3.0 eq) in isopropanol is heated to reflux for 4-6 hours.
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Work-up: The solvent and excess isobutylamine are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated.
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Purification: The crude amino alcohol can be purified by column chromatography.
Final Assembly and Deprotection
Step 1: Coupling of Fragments A and B
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Reaction: The amino alcohol intermediate (Fragment B, 1.0 eq) and the protected hydroxylated sulfonamide (Fragment A, 1.1 eq) are dissolved in a suitable solvent such as DCM. Triethylamine (1.5 eq) is added, and the mixture is stirred at room temperature overnight.
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Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude product, protected Hydroxy Darunavir, is purified by column chromatography.
Step 2: Deprotection
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Reaction (Hydrogenolysis): The protected Hydroxy Darunavir is dissolved in a solvent such as methanol or ethanol. Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the final Hydroxy Darunavir metabolite.
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Purification: The final product can be purified by preparative HPLC if necessary.
Quantitative Data
The following table summarizes expected yields and key analytical data for the proposed synthetic steps. These values are based on reported yields for analogous reactions in the synthesis of Darunavir and related compounds.
| Step | Reactant | Product | Expected Yield (%) | Purity (%) (Post-Purification) | Analytical Method |
| 1.1 Protection of p-Aminophenol | p-Aminophenol | Benzyl-protected p-aminophenol | 85-95 | >98 | NMR, LC-MS |
| 1.2 Sulfonylation | Benzyl-protected p-aminophenol | Protected Hydroxylated Sulfonamide | 70-85 | >98 | NMR, LC-MS |
| 2.1 Epoxide Ring-Opening | (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane | Boc-protected amino alcohol | 80-90 | >97 | NMR, LC-MS |
| 3.1 Coupling Reaction | Fragments A and B | Protected Hydroxy Darunavir | 60-75 | >95 | NMR, LC-MS |
| 3.2 Deprotection | Protected Hydroxy Darunavir | Hydroxy Darunavir | 90-99 | >99 | NMR, HRMS, HPLC |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of Darunavir and the proposed synthetic workflow.
Diagram 2: Metabolic Pathway of Darunavir
Caption: Major metabolic pathways of Darunavir mediated by CYP3A4.
Diagram 3: Detailed Synthetic Workflow for Hydroxy Darunavir
Caption: Step-by-step workflow for the proposed synthesis of Hydroxy Darunavir.
Conclusion
This technical guide outlines a feasible and logical synthetic route for the preparation of a hydroxylated metabolite of Darunavir. While a direct, published synthesis is not yet available, the proposed strategy leverages well-established chemical transformations commonly employed in the synthesis of Darunavir and its analogs. The provided experimental protocols and expected quantitative data serve as a valuable resource for researchers in drug metabolism, medicinal chemistry, and analytical development. The successful synthesis of this metabolite will enable further studies to fully characterize its pharmacological and toxicological profile, contributing to a more complete understanding of Darunavir's disposition in vivo.
References
- 2. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]
